molecular formula C19H22ClN3OS B2439184 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide CAS No. 450341-24-9

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide

Cat. No. B2439184
M. Wt: 375.92
InChI Key: CBPSMBAPGUMUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties and, after oral dosing, showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole nucleus, which is a five-membered heterocycle particularly useful in organic synthesis . The aromatic ring of the title constitute was somewhat devious and the distribute of C–C bond discrepancy is (DFT/XRD) 1.36–1.40 Å/1.35–1.40 Å in PhI and 1.39–1.40/1.36–1.40 Å in PhII .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis of Spiro Compounds and Antimicrobial Activity : A study described the synthesis of spiro compounds having biologically active sulfonamide and other derivatives, including those resembling the structure of interest. These compounds were investigated for their antimicrobial activity, with some showing potent effects against Gram-negative and Gram-positive bacteria as well as fungi. The study emphasizes the potential of such compounds in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Antitumor Evaluation

  • Antitumor Activity of Indeno[1,2-c]pyrazol(in)es : Research on 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with various pharmacophores demonstrated promising broad-spectrum antitumor activity against several tumor cell lines. This suggests the potential of structurally related compounds in cancer treatment research (Rostom, 2006).

Anti-inflammatory and Analgesic Activities

  • Evaluation of Pyrazolone Derivatives : Another study focused on the synthesis and screening of pyrazolone derivatives for their anti-inflammatory and analgesic activities. Some compounds were identified as active agents, indicating the utility of related structures in developing new treatments for inflammation and pain (Ragab et al., 2013).

Structural and Synthetic Studies

  • Synthesis and Structural Characterization : A report on the synthesis and structural characterization of isostructural compounds with chlorophenyl and fluorophenyl groups provides a foundation for understanding the chemical properties and potential applications of related molecules in material science and medicinal chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticancer Agents

  • Pyrazoline Derivatives as Anticancer Agents : The evaluation of new pyrazoline derivatives for their cytotoxic effects on human pancreatic adenocarcinoma and glioblastoma cell lines identified potent anticancer agents, highlighting the significance of such compounds in cancer research (Karabacak et al., 2015).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-5-13-3-1-2-4-13/h6-9,13H,1-5,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPSMBAPGUMUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide

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